N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide typically involves the reaction of a cyclobutylamine derivative with a pyrimidine carboxylic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction may also require the use of a base, such as sodium methoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or antiviral activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-methoxycyclobutyl]pyrimidine-4-carboxamide
- N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-5-carboxamide
- N-[(1R,2R)-2-hydroxycyclobutyl]pyridine-4-carboxamide
Uniqueness
N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of a hydroxyl group on the cyclobutyl ring and the pyrimidine carboxamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclobutyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-3-4-10-5-11-7/h3-6,8,13H,1-2H2,(H,12,14)/t6-,8-/m1/s1 |
InChI Key |
QYRHHKBWNBEBTK-HTRCEHHLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC(=O)C2=NC=NC=C2)O |
Canonical SMILES |
C1CC(C1NC(=O)C2=NC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.